molecular formula C14H18BrClN4S B176934 Clobenpropit dihydrobromide CAS No. 145231-35-2

Clobenpropit dihydrobromide

Cat. No.: B176934
CAS No.: 145231-35-2
M. Wt: 389.7 g/mol
InChI Key: BTJYVFMWEOCDLN-UHFFFAOYSA-N
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Description

Clobenpropit dihydrobromide is a potent compound that acts as both a histamine H3 receptor (H3R) antagonist and an inverse agonist. Its chemical structure includes a dihydrobromide salt, obtained by reacting clobenpropit with two equivalents of hydrobromic acid .

Scientific Research Applications

Clobenpropit dihydrobromide finds applications across multiple scientific domains:

Chemistry:: Biology:: Medicine::
  • Although not directly used in clinical medicine, understanding its mechanisms informs drug development and receptor-based therapies.
Industry::
  • Limited industrial applications due to its research-oriented nature.

Safety and Hazards

Users are advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Clobenpropit dihydrobromide . Personal protective equipment and chemical impermeable gloves should be worn, and adequate ventilation should be ensured .

Biochemical Analysis

Biochemical Properties

Clobenpropit Dihydrobromide is a selective and competitive antagonist at the histamine H3 receptor . It also acts as a partial agonist at the histamine H4 receptor . This compound has been shown to interact with serotonin 5-HT3 receptors and α2A/α2C adrenoceptors .

Cellular Effects

This compound has been shown to influence cell function by interacting with various cell signaling pathways. For instance, it has been found to inhibit dopamine transport by SH-SY5Y cells . It also increases apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a subunit-selective noncompetitive antagonist at recombinant NMDA receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. It has been found to be stable and soluble in water to 100 mM . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It has been found to show significant tumor growth inhibition when combined with Gemcitabine .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .

Subcellular Localization

It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Industrial Production:: Information regarding large-scale industrial production methods for Clobenpropit dihydrobromide is scarce. It is primarily synthesized in research laboratories for scientific investigations.

Chemical Reactions Analysis

Reactivity:: Clobenpropit dihydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. specific conditions and reagents remain undisclosed.

Major Products:: The major products formed during these reactions are not explicitly documented. Further research is needed to elucidate the precise transformation pathways.

Comparison with Similar Compounds

Clobenpropit dihydrobromide stands out due to its dual role as an H3R antagonist and H4 receptor partial agonist. Similar compounds include other histamine receptor modulators, but none exhibit this unique combination.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Clobenpropit dihydrobromide involves the reaction of 4,5-dihydro-1H-imidazole-2-thione with 4-chlorobenzyl bromide, followed by treatment with hydrogen bromide to form the dihydrobromide salt.", "Starting Materials": [ "4,5-dihydro-1H-imidazole-2-thione", "4-chlorobenzyl bromide", "Hydrogen bromide" ], "Reaction": [ "4,5-dihydro-1H-imidazole-2-thione is reacted with 4-chlorobenzyl bromide in the presence of a base such as potassium carbonate to form the corresponding N-alkylated imidazole derivative.", "The N-alkylated imidazole derivative is then treated with hydrogen bromide to form the dihydrobromide salt of Clobenpropit." ] }

CAS No.

145231-35-2

Molecular Formula

C14H18BrClN4S

Molecular Weight

389.7 g/mol

IUPAC Name

3-(1H-imidazol-5-yl)propyl N'-[(4-chlorophenyl)methyl]carbamimidothioate;hydrobromide

InChI

InChI=1S/C14H17ClN4S.BrH/c15-12-5-3-11(4-6-12)8-18-14(16)20-7-1-2-13-9-17-10-19-13;/h3-6,9-10H,1-2,7-8H2,(H2,16,18)(H,17,19);1H

InChI Key

BTJYVFMWEOCDLN-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CN=C(N)SCCCC2=CN=CN2)Cl.Br.Br

Canonical SMILES

C1=CC(=CC=C1CN=C(N)SCCCC2=CN=CN2)Cl.Br

Appearance

Assay:≥98%A crystalline solid

Synonyms

clobenpropit
S-(3-(4(5)-imidazolyl))propyl-N-(4-chlorobenzyl)isothiourea
VUF 9153
VUF-9153

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Clobenpropit dihydrobromide interact with its target and what are the downstream effects?

A1: this compound acts as a selective agonist of the histamine H4 receptor (H4R) [, ]. Binding to H4R, primarily expressed on immune cells like mast cells, eosinophils, and T cells, triggers a cascade of intracellular signaling events. This activation can lead to various downstream effects, including chemotaxis of immune cells, cytokine and chemokine production, and modulation of antibody production [].

Q2: What is the role of this compound in immunomodulation as observed in the rabbit model?

A2: In a study using a rabbit model, this compound demonstrated immunostimulatory activity. Rabbits treated with this compound showed increased production of immunoglobulins (Ig), immunoglobulin M (IgM), and immunoglobulin G (IgG) compared to control groups after immunization with sheep red blood cells []. This suggests that H4R agonism by this compound can enhance antibody production, highlighting its potential role in modulating immune responses.

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